molecular formula C21H19ClN2O2 B606913 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea CAS No. 1155877-97-6

1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea

Cat. No. B606913
M. Wt: 366.84
InChI Key: RJJLUTWHJUDZFP-UHFFFAOYSA-N
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Description

Biphenyl compounds are a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .


Molecular Structure Analysis

The structure of biphenyl compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

Reactions at the benzylic position include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

Boronic esters, which are usually bench stable, are easy to purify and often even commercially available . They have played a prominent role in chemical transformations, where the valuable boron moiety remains in the product .

Scientific Research Applications

  • Antimicrobial Properties : Novel derivatives of this compound, including those with imidazole ureas and carboxamides, have been synthesized and evaluated for antimicrobial activities (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

  • Anticancer Activity : Certain derivatives, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been designed and shown to possess significant antiproliferative effects against various cancer cell lines, indicating their potential as new anticancer agents (Feng et al., 2020).

  • Corrosion Inhibition : Some derivatives have been found to exhibit good performance as inhibitors for mild steel corrosion in acid solutions. These compounds act as mixed-type inhibitors and have implications for industrial applications (Bahrami & Hosseini, 2012).

  • Herbicide Properties : Derivatives like metobromuron, which are phenylurea herbicides, have been structurally analyzed, indicating their potential use in agriculture (Kang, Kim, Kwon, & Kim, 2015).

  • Anthelmintic Agents : Synthesis of derivatives such as 1-[2 (substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluro-7-chloro-1,3-benzothiazol-2-yl)-ureas has been reported, exhibiting anthelmintic activity (Sarkar, Dwivedi, & Chauhan, 2013).

  • Inhibition of Protein Kinases : Certain pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are significant in cancer research (Pireddu et al., 2012).

  • Translation Initiation Inhibitors : Some symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation (Denoyelle et al., 2012).

  • Degradation of Herbicides : The soil fungus Rhizoctonia solani has been shown to degrade phenyl-substituted urea herbicides, indicating a potential role in bioremediation and environmental management (Weinberger & Bollag, 1972).

Safety And Hazards

While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Future Directions

The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Future research could focus on developing efficient methods for the protodeboronation of these compounds.

properties

IUPAC Name

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLUTWHJUDZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151141
Record name D-159687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea

CAS RN

1155877-97-6
Record name D-159687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-159687
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-159687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a 20 mL vial equipped with a magnetic stir bar and a screw cap was added [4-(3-bromo-4-methoxy-benzyl)-phenyl]-urea (I-44) synthesized above compound (250 mg, 0.746 mmol), dimethoxyethane (5 mL), ethanol (1 mL) and water (1 mL). To this mixture were added 3-chlorophenylboronic acid (140 mg, 0.895 mmol), potassium phosphate (316 mg, 1.49 mmol) and tetrakis(triphenylphosphine) palladium (30 mg, 0.0254 mmol). The stirring reaction mixture was degassed by bubbling N2 gas through the solution for 10 min. The vial was capped and placed in an oil bath with stirring at 80° C. for 16 h. The cooled reaction mixture was concentrated to dryness, then diluted with water (5 mL) and ethyl acetate (15 mL). The aqueous layer was extracted with ethyl acetate (2×5 mL) and the combined organic extracts were dried (Na2SO4), filtered and concentrated under a stream of N2 gas. The residue was purified by flash chromatography on silica gel (35 g) utilizing 9:1 dichloromethane/acetone as eluent. Fractions pure by TLC were combined and concentrated to give 139 mg (51%) of [4-(3′-chloro-6-methoxy-biphenyl-3-ylmethyl)-phenyl]-urea (P-378) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 3.74 (s, 3H), 3.83 (s, 2H), 5.75 (br s, 2H), 7.03 (d, J=8.4 Hz, 1H), 7.08 (m, 2H), 7.15 (d, J=2.4 Hz, 1H), 7.18 (dd, J=8.4, 2.4 Hz, 1H), 7.28 (m, 2H), 7.36-7.41 (m, 3H), 7.48 (m, 1H), 8.40 (br s, 1H) ppm. MS (APCI+): 367.0 (M++1); LC-MS: 95.9% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
catalyst
Reaction Step Three

Citations

For This Compound
3
Citations
AR Rutter, A Poffe, P Cavallini, TG Davis… - … of Pharmacology and …, 2014 - ASPET
Small molecule phosphodiesterase (PDE) 4 inhibitors have long been known to show therapeutic benefit in various preclinical models of psychiatric and neurologic diseases because …
Number of citations: 46 jpet.aspetjournals.org
Z Zhang - 2014 - search.proquest.com
This dissertation contains two major projects. The first project focused on the design and synthesis of small molecule inhibitors of the methyl erythritol phosphate (MEP) pathway. Known …
Number of citations: 2 search.proquest.com
YA Blednov, A Da Costa, S Mason, J Mayfield… - …, 2023 - Elsevier
Apremilast is a phosphodiesterase (PDE) type 4 inhibitor that is nonselective at subtypes PDE4A-D. It modulates ethanol and GABAergic responses via protein kinase A (PKA) …
Number of citations: 1 www.sciencedirect.com

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